6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid
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Overview
Description
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Cyclization: The protected amine undergoes cyclization with appropriate reagents to form the pyrrolopyrimidine core.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability during chemical reactions, allowing for selective functionalization of the compound. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylic acid .
- tert-Butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate .
- tert-Butyl 2-(4-morpholinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate .
Uniqueness
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylic acid is unique due to its specific structure, which includes a pyrrolopyrimidine core and a Boc-protected amine. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H15N3O4 |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)19-11(18)15-4-7-8(5-15)13-6-14-9(7)10(16)17/h6H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
OPIDUBZFMQLUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CN=C2C(=O)O |
Origin of Product |
United States |
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